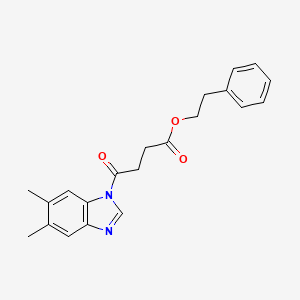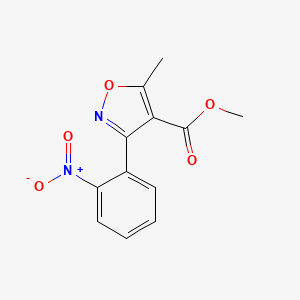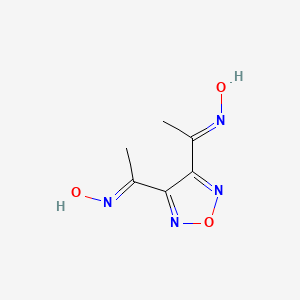![molecular formula C14H11BrN4O2S2 B15284005 4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone](/img/structure/B15284005.png)
4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone is a complex heterocyclic compound that features a unique fusion of thiazine and purine rings. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone typically involves the cyclization of purine derivatives with thiazine precursors. One common method involves the reaction of purine-6-thione with 1,2-dibromoethane, leading to the formation of the thiazino-purine ring system . The reaction conditions often include refluxing in dimethylformamide (DMF) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its antitumor and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Thiopurine Derivatives: These compounds share a similar purine-thiazine structure and exhibit antitumor activity.
Imidazo[2,1-b][1,3]thiazines: These compounds are also nitrogen- and sulfur-containing heterocycles with significant bioactivity.
Uniqueness
4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone is unique due to its specific fusion of thiazine and purine rings, which imparts distinct chemical and biological properties. Its bromophenyl group further enhances its reactivity and potential for derivatization.
Eigenschaften
Molekularformel |
C14H11BrN4O2S2 |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
11-[(4-bromophenyl)sulfonylmethyl]-9-thia-1,3,5,7-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C14H11BrN4O2S2/c15-9-1-3-11(4-2-9)23(20,21)6-10-5-22-14-12-13(16-7-17-14)18-8-19(10)12/h1-4,7-8,10H,5-6H2 |
InChI-Schlüssel |
VELGRGGTPUKGPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N2C=NC3=C2C(=NC=N3)S1)CS(=O)(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
![6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)
![N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)
![Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B15283965.png)
![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)
![6-[(4-Fluorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283978.png)
![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B15283980.png)

![N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline](/img/structure/B15283986.png)

![2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15283998.png)
![2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B15284001.png)
